Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate
Description
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate (CAS: 415912-62-8) is an aromatic acetamide ester with the molecular formula C₁₀H₁₂N₂O₄ (molecular weight: 224.21 g/mol). Structurally, it features a methyl ester group linked to an acetamide moiety, which is substituted with a 2-methyl-4-nitrophenyl ring. This compound is synthesized via nucleophilic substitution or condensation reactions, as exemplified in its preparation from 2-methyl-4-nitroacetophenone . Its nitro and methyl groups confer unique electronic and steric properties, making it relevant in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 2-(2-methyl-4-nitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-5-8(12(14)15)3-4-9(7)11-6-10(13)16-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYMCFRTLXJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amido Group via Acylation
- Raw Material: o-toluidine (2-methyl-4-aminophenyl)
- Reagent: Acetic acid (or acetic anhydride)
- Process: The amino group of o-toluidine is protected through acylation, forming an amide (ortho-methylacetanilide).
- Conditions:
- Temperature: 80°C–120°C
- Duration: 1–5 hours
- Molar ratio of acetic acid to o-toluidine: 2.0–4.0:1
o-toluidine + acetic acid → ortho-methylacetanilide
- This protection step prevents unwanted side reactions during nitration.
- The process is cost-effective and straightforward, utilizing acetic acid as the acylating agent, which is environmentally friendly and economical.
Nitration of the Protected Intermediate
- Reagent: Concentrated nitric acid (65%)
- Process: The protected amide undergoes nitration to introduce a nitro group at the 4-position of the aromatic ring.
- Conditions:
- Temperature: 10°C–40°C
- Reaction Time: 3–6 hours
- Molar ratio of nitric acid to o-toluidine: 1.0–1.2:1
ortho-methylacetanilide + HNO₃ → nitrated intermediate (preferably at the 4-position)
Data:
| Parameter | Value |
|---|---|
| Temperature | 10°C–40°C |
| Reaction Time | 3–6 hours |
| Yield | Typically high, depending on nitration control |
- The nitration is performed under mild conditions to prevent over-nitration or formation of undesired isomers.
- The nitrated product is a solid, which is isolated by filtration after cooling.
Hydrolysis of the Nitrated Intermediate
- Reagent: Concentrated hydrochloric acid (35%)
- Process: Hydrolyzing the acetamide group to regenerate the amino function, yielding the desired nitroaniline derivative.
- Conditions:
- Reflux temperature: around 90°C
- Duration: 2–3 hours
Nitrated acetanilide + HCl → 2-methyl-4-nitroaniline
- Hydrolysis is performed under reflux to ensure complete removal of the acyl protecting group.
- The product is precipitated out, filtered, and washed.
Conversion to Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate
- Approach: The amino group of the nitroaniline derivative is further reacted with methyl chloroacetate or methylating agents to introduce the methyl ester functionality.
- Potential Pathways:
- Direct N-alkylation: Using methyl chloroacetate in the presence of a base (e.g., potassium carbonate)
- Amide formation: Reacting the amino compound with methyl chloroacetate under suitable conditions to form the ester linkage.
2-methyl-4-nitroaniline + methyl chloroacetate → this compound
- Solvent: Acetone or ethanol
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to 50°C
- Duration: Several hours, depending on reactivity
Summary Data Table of Preparation Steps
| Step | Reagents | Conditions | Purpose | Yield / Notes |
|---|---|---|---|---|
| Protection | Acetic acid | 80–120°C, 1–5 hours | Protect amino group | High purity amide |
| Nitration | Concentrated HNO₃ | 10–40°C, 3–6 hours | Introduce nitro group | Solid nitrated intermediate |
| Hydrolysis | Concentrated HCl | Reflux, 2–3 hours | Remove acyl protecting group | Regenerate amino group |
| Esterification | Methyl chloroacetate | Room temp to 50°C | Attach methyl ester | Final compound formation |
Research Findings and Notes
- The protection and nitration steps are optimized to minimize by-products and maximize yield, with controlled temperatures and molar ratios being critical.
- The use of acetic acid as an acylating agent offers a cost-effective and environmentally friendly alternative to tosyl chloride or diacetyl oxides.
- The nitration process benefits from continuous monitoring to prevent over-nitration and formation of undesired isomers.
- Hydrolysis with hydrochloric acid ensures complete removal of the acyl group, facilitating subsequent esterification.
- The final methyl ester is obtained through nucleophilic substitution reactions with methyl chloroacetate, often under mild conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-4-aminophenyl derivatives .
Scientific Research Applications
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
(a) Ethyl (2-methyl-4-nitrophenyl)aminoacetate (CAS: 333441-78-4)
- Molecular Formula : C₁₁H₁₃N₂O₅
- Key Differences: Replaces the methyl ester with an ethyl ester and introduces an oxo group. However, the ethyl group increases steric hindrance, which may reduce reactivity in nucleophilic acyl substitutions compared to the methyl analogue .
(b) Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate (CAS: 1264087-49-1)
- Molecular Formula : C₁₁H₁₂ClN₃O₄
- Key Differences : Incorporates a chloro-substituted hydrazine group. The chlorine atom increases electrophilicity at the α-carbon, favoring reactions like nucleophilic attack. This compound is primarily used in heterocyclic synthesis (e.g., triazoles) due to its reactive hydrazine moiety .
Analogues with Varied Aromatic Substituents
(a) Methyl 2-(3-methyl-4-nitrophenyl)acetate
(b) N-(2-Methoxy-4-nitrophenyl)acetamide (CAS: 93-27-6)
- Molecular Formula : C₉H₁₀N₂O₄
- Key Differences : Replaces the methyl ester with an acetamide and substitutes a methoxy group for the methyl group. The methoxy group donates electron density via resonance, decreasing the nitro group’s electrophilicity. This compound is a precursor in dye synthesis rather than pharmaceutical applications .
Functional Group Variations
(a) Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Key Differences: Lacks the nitro and amino groups, instead featuring a phenylacetyl group. This simpler structure is a precursor in illicit drug synthesis (e.g., amphetamines) due to its keto-enol tautomerism, which facilitates condensation reactions .
(b) Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS: 43189-12-4)
- Molecular Formula: C₉H₁₁NO₃
- Key Differences : Substitutes the nitro group with a hydroxyl group, enhancing hydrogen-bonding capacity. This derivative is used in peptide synthesis and β-lactam antibiotic research .
Table 1: Comparative Data for Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate | C₁₀H₁₂N₂O₄ | 224.21 | Not reported | Pharmaceutical intermediates |
| Ethyl (2-methyl-4-nitrophenyl)aminoacetate | C₁₁H₁₃N₂O₅ | 265.23 | Not reported | Organic synthesis |
| N-(2-Methoxy-4-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 148–150 | Dye precursors |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | 25–27 | Forensic analysis |
Table 2: Elemental Analysis and Spectral Data
Biological Activity
Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of approximately 224.22 g/mol, is an organic compound characterized by its unique combination of functional groups, including a nitro group, a methyl group, and an amino group attached to a phenyl ring. This structural complexity suggests potential interactions with various biological targets, making it a compound of interest in pharmacological research.
Chemical Structure and Properties
The compound appears as a yellow crystalline solid with slight solubility in water and higher solubility in organic solvents like ethanol and acetone. Its synthesis typically involves the reaction of 2-methyl-4-nitroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide under reflux conditions.
Biological Activities
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antiviral Properties : Compounds containing nitro and amino groups have shown antiviral effects against various viral pathogens.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines by interfering with cellular proliferation pathways.
- Antimicrobial Properties : The presence of nitro groups is often associated with antimicrobial activity against bacteria and fungi.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with several molecular targets:
- Inhibition of COX Enzymes : As noted in studies on related compounds, inhibition of COX-1 and COX-2 can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Cell Cycle Regulation : Preliminary studies suggest that similar compounds can affect cell cycle progression, potentially leading to apoptosis or cell cycle arrest in cancer cells .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-nitroaniline | Nitro group on a phenyl ring | Lacks the acetyl group present in methyl 2-[...] |
| 2-Methyl-4-aminoacetophenone | Amino group on an acetophenone structure | Different functional groups affecting reactivity |
| N-(2-Methylphenyl)-N'-nitroformamide | Nitro group attached to a formamide | Different nitrogenous functional groups |
This table illustrates how this compound's specific combination of functional groups may contribute to unique biological activities not found in similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Anti-inflammatory Activity : A study reported that certain derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Tested Compound COX-1 IC50 (μM) COX-2 IC50 (μM) SI (COX-1/COX-2) Compound A 5.46 0.78 7.23 - Cytotoxic Effects on Cancer Cells : Research has indicated that nitro-containing derivatives can selectively kill cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
- Antimicrobial Studies : Compounds similar to this compound have been tested for their ability to disrupt microbial membranes or inhibit essential microbial enzymes, demonstrating broad-spectrum antimicrobial activity.
Q & A
Q. What are the common synthetic routes for Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves the condensation of 2-methyl-4-nitroaniline with methyl chloroacetate under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous solvents like THF or DMF. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to ester), temperature (40–60°C), and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Analytical validation by HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) confirms structural integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methyl ester singlet (~3.7 ppm), aromatic protons from the 2-methyl-4-nitrophenyl group (δ 7.5–8.5 ppm), and the NH proton (δ 5.5–6.0 ppm, broad).
- IR : Stretches for the ester carbonyl (~1740 cm⁻¹), nitro group (~1520 and 1350 cm⁻¹), and N–H (~3300 cm⁻¹).
- MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 238.2 g/mol). Fragmentation patterns confirm the loss of –OCH₃ (–32 Da) or –NO₂ (–46 Da).
Cross-validation with elemental analysis (C, H, N) ensures accuracy .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structure determination be resolved?
Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid-state structure of this compound?
- Methodological Answer : Employ graph set analysis (G. R. Desiraju’s formalism) to classify motifs (e.g., chains, rings). For example:
- Dimer formation : N–H···O hydrogen bonds between the amide NH and nitro O atoms (distance ~2.8–3.0 Å, angle ~160°).
- C–H···O interactions : Aromatic C–H groups with ester carbonyls (3.0–3.2 Å).
Visualization tools like ORTEP-3 and CrystalExplorer aid in mapping 3D networks, while Hirshfeld surface analysis quantifies contact contributions .
Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of derivatives of this compound?
- Methodological Answer :
- QSAR : Use descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Train models (e.g., MLR, Random Forest) on bioactivity datasets (e.g., anti-α-glucosidase IC₅₀ values). Validate with leave-one-out cross-validation (R² > 0.8) .
- Docking : Perform rigid/flexible docking (AutoDock Vina) against target enzymes (e.g., α-glucosidase PDB: 2ZE0). Prioritize derivatives with strong binding (ΔG < −8 kcal/mol) and complementary steric/electrostatic interactions .
Q. What experimental approaches address discrepancies in pharmacological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Dose-response curves : Use Hill slopes to confirm cooperative binding.
- Control normalization : Include positive controls (e.g., acarbose for α-glucosidase inhibition) and solvent blanks.
Statistical tools (ANOVA, Tukey’s test) identify outliers, while meta-analysis aggregates data from multiple studies .
Structural and Analytical Challenges
Q. How can dynamic light scattering (DLS) and X-ray diffraction resolve aggregation issues in solution-phase studies?
- Methodological Answer :
- DLS : Detect aggregates by monitoring particle size distribution (1–1000 nm range). Sonication (30 min) or filtration (0.22 µm) reduces polydispersity.
- XRD : Compare experimental powder patterns with simulated data (Mercury 4.0) to identify polymorphic forms. Rietveld refinement quantifies phase purity .
Q. What are the best practices for interpreting conflicting spectroscopic data (e.g., solvent-induced shifts in NMR)?
- Methodological Answer :
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
- Variable temperature NMR : Resolve broadening due to exchange processes (e.g., NH tautomerism).
- COSY/NOESY : Confirm coupling patterns and spatial proximity of protons.
Cross-reference with computational NMR shifts (GIAO-DFT at B3LYP/6-311+G(d,p)) resolves ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
